2-((4-(2-(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide
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Description
2-((4-(2-(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities of Heterocyclic Compounds
The research in this area primarily focuses on the synthesis of novel heterocyclic compounds derived from different base chemicals, demonstrating a range of biological activities such as anti-inflammatory, analgesic, antimicrobial, and insecticidal properties. For example, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derivatives from visnaginone and khellinone, showing COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, other studies have developed new heterocyclic systems with potential as insecticidal and antimicrobial agents, indicating the importance of heterocyclic chemistry in drug discovery and development.
Antimicrobial and Anticancer Properties
Several studies have synthesized and tested heterocyclic compounds for antimicrobial and anticancer activities. For instance, compounds with a pyrimidine base have been evaluated against various bacteria and fungi, showing promising antimicrobial activity (Bondock, 2015). Additionally, novel derivatives incorporating thiazole and benzothiazole moieties have been assessed for antiproliferative activity against cancer cell lines, highlighting the potential therapeutic applications of these heterocycles (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Properties
IUPAC Name |
2-[4-[[2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetyl]amino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c23-20(28)16-6-1-2-9-18(16)30-11-4-3-10-24-19(27)12-14-13-31-22-25-17-8-5-7-15(17)21(29)26(14)22/h1-2,6,9,14H,5,7-8,10-13H2,(H2,23,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARKJRNKNUCTJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)NCC#CCOC4=CC=CC=C4C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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